molecular formula C11H8BrNO3 B3235812 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid CAS No. 1355334-93-8

5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid

Cat. No.: B3235812
CAS No.: 1355334-93-8
M. Wt: 282.09 g/mol
InChI Key: WUHOSJYEEURJJS-UHFFFAOYSA-N
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Description

The compound “5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms (one nitrogen atom and one oxygen atom). The isoxazole ring is substituted with a 3-bromo-phenyl group and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and cyclization reactions . The exact method would depend on the starting materials and the specific structure of the final product.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The isoxazole ring, the bromophenyl group, and the carboxylic acid group would all contribute to the overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could potentially be replaced through a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could potentially make the compound acidic .

Scientific Research Applications

Tautomerism and Basicity Studies

  • Tautomerism of Heteroaromatic Compounds: Research on isoxazole derivatives, similar to 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid, has explored their tautomeric forms and basicity. Isoxazol-5-ones, a class to which the compound belongs, are shown to have acid strength comparable to carboxylic acids and exist in different tautomeric forms depending on the solvent polarity (Boulton & Katritzky, 1961).

Antitumor Activity

  • Synthesis of Antitumor Isoxazolylcarbamides: A study detailed the transformation of isoxazol-3-carboxylic acids into carbamides with potential antitumor activity, highlighting the significance of isoxazole derivatives in medicinal chemistry (Potkin et al., 2014).

Synthetic Methodologies

  • Synthesis of Various Isoxazole Derivatives: A number of studies have focused on synthesizing different isoxazole derivatives, which are valuable in pharmaceutical and agricultural industries. These include methods to prepare isoxazolin-5-ones and their lithiation (Micetich & Chin, 1970), synthesis of hydroxyisoxazoles and isoxazolones (Iwai & Nakamura, 1966), and the preparation of isoxazole-4-carboxylic acids derivatives (Serebryannikova et al., 2019).

Enzymatic Resolution

  • Enzymatic Hydrolysis of Isoxazolinecarboxylates: The enzymatic hydrolysis of isoxazoline-5-carboxylates to yield enantiopure β-aminoalcohols and related structures, crucial for asymmetric synthesis, was explored in a study (Yang, Hayden & Griengl, 1994).

Isoxazoles in Drug Synthesis

  • Synthesis of S1P1 Receptor Agonist: Research into the stereospecific synthesis of isoxazole-containing compounds like BMS-960, a potent S1P1 receptor agonist, illustrates the importance of isoxazole derivatives in drug development (Hou et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .

Properties

IUPAC Name

5-(3-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHOSJYEEURJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206858
Record name 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-93-8
Record name 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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